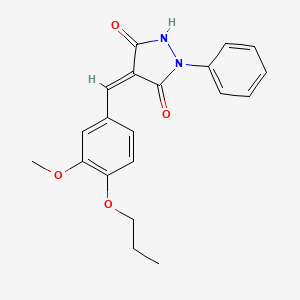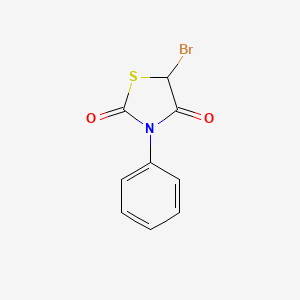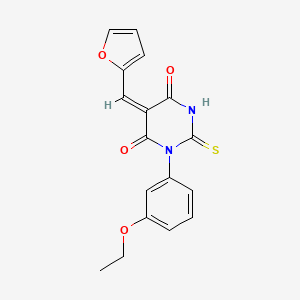![molecular formula C20H23BrO3 B4903582 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B4903582.png)
1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting with the bromination of 4-methylphenol to introduce the bromine atom. This is followed by the formation of the phenoxy group through a nucleophilic substitution reaction with 3-chloropropanol. The final step involves the alkylation of the resulting intermediate with 2-methoxy-4-prop-2-enylbenzene under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-methoxy-4-prop-2-enylbenzoic acid, while substitution of the bromine atom with an amine can yield a corresponding amine derivative.
Applications De Recherche Scientifique
1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of brominated phenoxy compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The methoxy group can also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(2-Chloro-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-[3-(2-Fluoro-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with a fluorine atom instead of bromine.
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 1-[3-(2-Bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene lies in its brominated phenoxy group, which imparts distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[3-(2-bromo-4-methylphenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c1-4-6-16-8-10-19(20(14-16)22-3)24-12-5-11-23-18-9-7-15(2)13-17(18)21/h4,7-10,13-14H,1,5-6,11-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMNWBGQSJEKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-methoxyphenyl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4903509.png)
![2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4903517.png)
![[1-[Furan-2-yl-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate](/img/structure/B4903527.png)
![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B4903529.png)
![5-(2-chlorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B4903530.png)
![N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4903534.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B4903535.png)



![Diethyl 2-(2,4-dichlorophenoxy)-2-[(1,3-dioxoisoindol-2-yl)methyl]propanedioate](/img/structure/B4903562.png)

![1-allyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4903576.png)
![(4-Benzylpiperazin-1-yl)[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B4903585.png)
